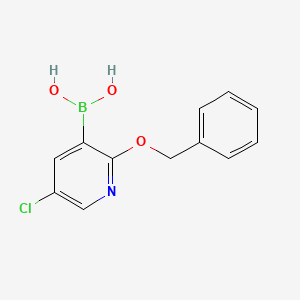
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Übersicht
Beschreibung
“(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are used as building blocks and synthetic intermediates .
Molecular Structure Analysis
The molecular structure of boronic acids plays a crucial role in their reactivity and function. The boronic acid moiety has become a very important functional group since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .Chemical Reactions Analysis
Boronic acids are involved in a variety of chemical reactions. They are used in Suzuki-Miyaura couplings, Petasis reactions, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are crucial for their function. For instance, the necessity to use pHs above their pKa’s to induce complexation, and that the pKa’s change in the presence of diols .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Boronic acids, including derivatives similar to "(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid," play a critical role in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. This reaction is widely used for the synthesis of complex organic molecules, including pharmaceuticals and polymers. The unique reactivity of boronic acids with organohalides under catalytic conditions allows for the construction of biaryl compounds, which are core structures in many active pharmaceutical ingredients (Anaby et al., 2014).
Materials Science
In materials science, boronic acids are utilized for the development of novel materials with unique properties. For example, boronic acid derivatives are key components in the creation of self-healing polymers. These materials can autonomously repair damage, extending their lifetime and enhancing their durability (Chen et al., 2018). Additionally, boronic acids have been employed in the design of responsive materials that can change their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules, offering potential applications in smart coatings and drug delivery systems.
Analytical Chemistry
Boronic acids are also powerful tools in analytical chemistry for the selective detection and quantification of sugars, alcohols, and other polyols. The reversible covalent interaction between boronic acids and diols is exploited in the design of fluorescent sensors for glucose monitoring, which is crucial for diabetes management (Hyman & Franz, 2012). This interaction is highly selective and can operate under physiological conditions, making boronic acid-based sensors invaluable tools in biomedical research and diagnostics.
Biology and Medicine
In the biomedical field, boronic acid derivatives have been investigated for their therapeutic potential. The unique chemical properties of boronic acids, including their ability to form stable covalent bonds with biological molecules, have been exploited in the development of enzyme inhibitors, anticancer agents, and antibacterial compounds. For example, benzoxaboroles, which are cyclic boronic acid derivatives, have shown promise as antifungal and antibacterial agents due to their ability to interfere with enzymatic processes essential for microbial survival (Sene et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions of boronic acid research involve developing more efficient and cost-effective synthesis methods, improving solubility in aqueous solutions, identifying potential applications in materials science, and optimizing drug-like properties for potential drug discovery. The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(5-chloro-2-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-10-6-11(13(16)17)12(15-7-10)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGGDQWIOLAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681520 | |
| Record name | [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid | |
CAS RN |
850864-58-3 | |
| Record name | B-[5-Chloro-2-(phenylmethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



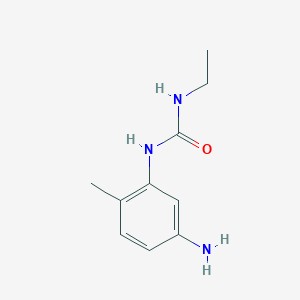
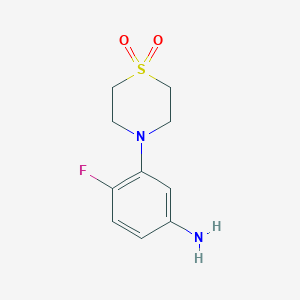
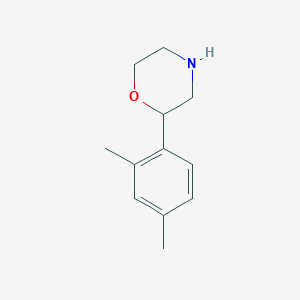
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)
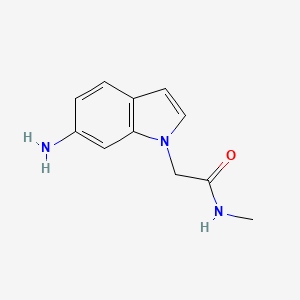
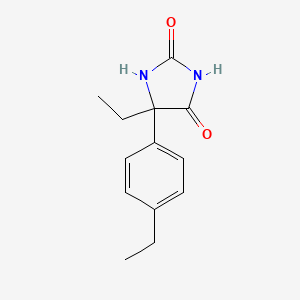
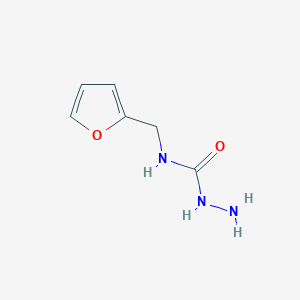
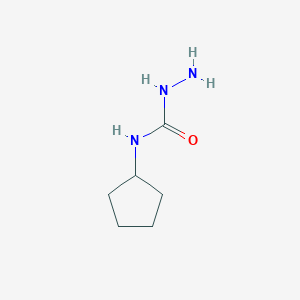
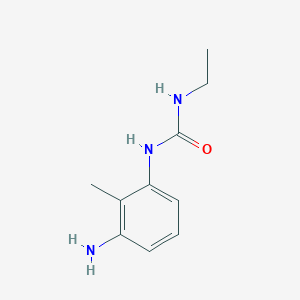
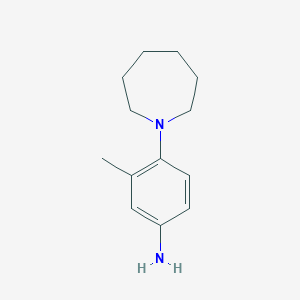
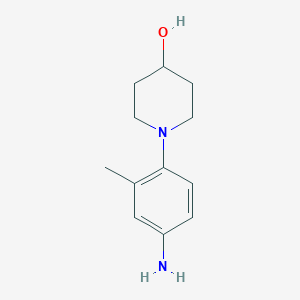

![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)